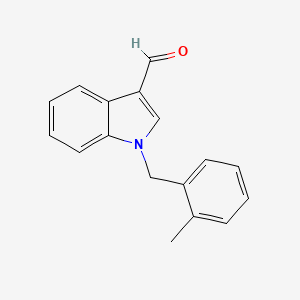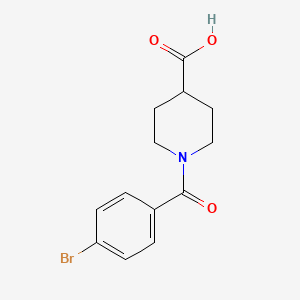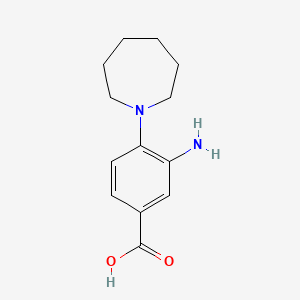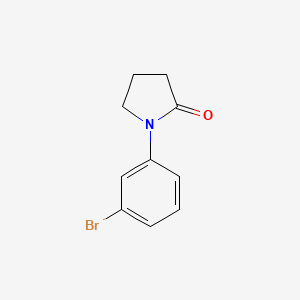
3-Chloro-4-(4-methylpiperidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-4-(4-methylpiperidin-1-yl)aniline often involves multi-step reactions, starting from basic aromatic amines or nitro compounds. For instance, the synthesis of related chloroaniline derivatives might involve nitration, reduction, and subsequent modification reactions to introduce the desired functional groups (Yilmaz et al., 2012). Another approach involves high-pressure hydrolysis and reduction reactions to synthesize chloro-substituted anilines, followed by addition reactions to introduce further functional groups (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of chloro-methyl aniline derivatives have been studied using computational methods like density functional theory (DFT). These studies reveal the optimized molecular geometry, bond lengths, and angles, providing insights into the compound's structural stability and reactivity (M. Kurt et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving chloroaniline derivatives are diverse and can include substitution reactions where the chlorine atom is replaced by other groups, facilitating the synthesis of a wide range of compounds. The reactivity of these compounds can be significantly influenced by the presence of electron-withdrawing or donating groups on the aromatic ring or the nitrogen atom.
Physical Properties Analysis
The physical properties of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both chloro and methylpiperidinyl groups affects the compound's polarity, hydrophobicity, and interactions with solvents. Detailed analysis of related compounds indicates the significance of substituents on these physical properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophilic or nucleophilic agents, are influenced by the molecular structure. For example, the electron-withdrawing effect of the chloro group can increase the acidity of the NH proton, whereas the electron-donating methylpiperidine can confer basic properties. Studies on similar compounds highlight the importance of functional groups in determining the chemical behavior of chloroaniline derivatives (Kurt et al., 2004).
Aplicaciones Científicas De Investigación
3. Methods of Application or Experimental Procedures The crystal structure was determined using X-ray diffraction . The compound was crystallized, and the crystal’s diffraction pattern was analyzed to determine the arrangement of atoms.
4. Results or Outcomes The crystal structure of “3-Chloro-4-(4-methylpiperidin-1-yl)aniline” was successfully determined . The crystal belongs to the monoclinic system, with the space group C2/c. The unit cell parameters are: a = 27.228 (5) Å, b = 11.380 (2) Å, c = 9.3775 (16) Å, β = 95.733 (2)° .
1. Use in Chemical Synthesis The compound “3-Chloro-4-(4-methylpiperidin-1-yl)aniline” is available for purchase from chemical suppliers, suggesting that it may be used as a starting material or intermediate in chemical synthesis . The specific reactions it is used in are not listed, but it could potentially be used in the synthesis of a variety of organic compounds due to the presence of both aniline and piperidine functional groups.
2. Use in Hydrochloride Form There is a hydrochloride form of this compound, "3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride" . This suggests that it could be used in applications where the hydrochloride salt form of the compound is beneficial. This could include increased solubility in water or specific reactivity under acidic conditions.
1. Use in Chemical Synthesis The compound “3-Chloro-4-(4-methylpiperidin-1-yl)aniline” is available for purchase from chemical suppliers , suggesting that it may be used as a starting material or intermediate in chemical synthesis. The specific reactions it is used in are not listed, but it could potentially be used in the synthesis of a variety of organic compounds due to the presence of both aniline and piperidine functional groups.
2. Use in Hydrochloride Form There is a hydrochloride form of this compound, "3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride" . This suggests that it could be used in applications where the hydrochloride salt form of the compound is beneficial. This could include increased solubility in water or specific reactivity under acidic conditions.
Propiedades
IUPAC Name |
3-chloro-4-(4-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGRQSQBUKTTMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327873 |
Source


|
| Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-4-(4-methylpiperidin-1-yl)aniline | |
CAS RN |
626208-15-9 |
Source


|
| Record name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


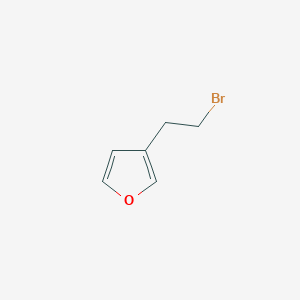
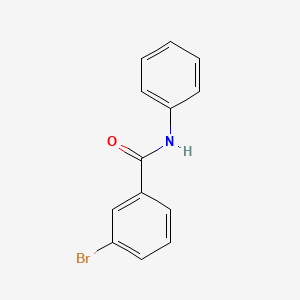
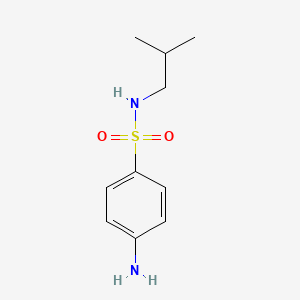

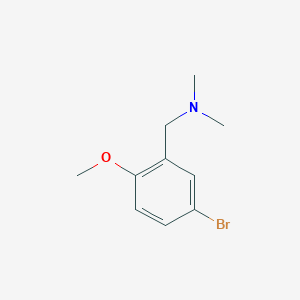
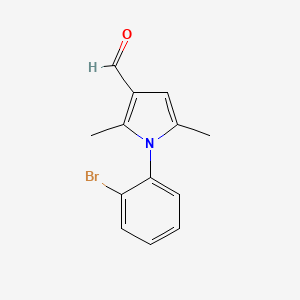
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
